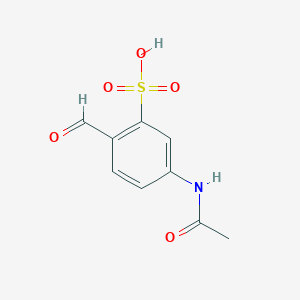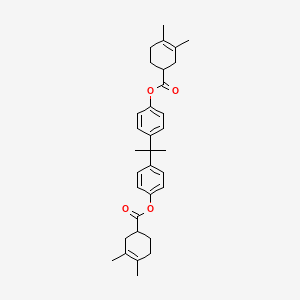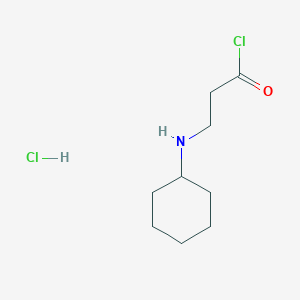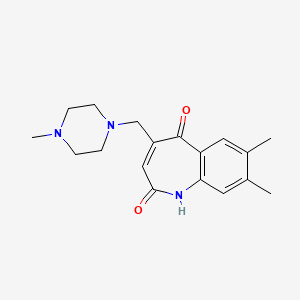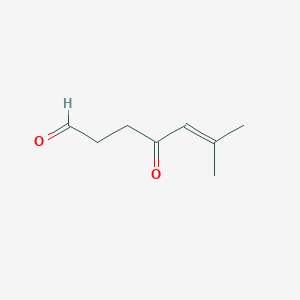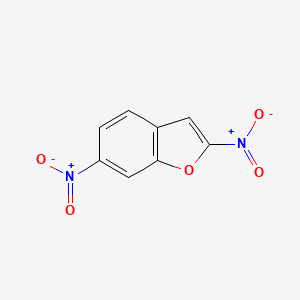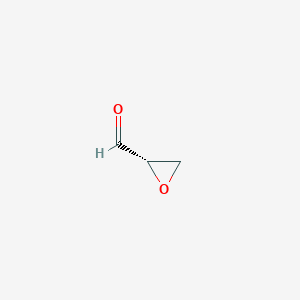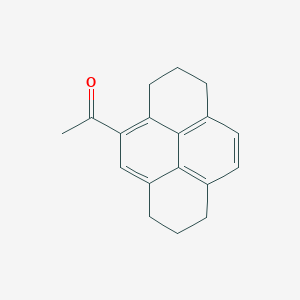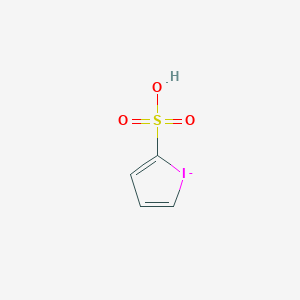
Sulfoiodol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoiodol is a compound used primarily in medical imaging, particularly in bronchography. It is a combination of iodine and sulfur, which gives it unique properties that make it suitable for use as a contrast agent in radiographic procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfoiodol involves the reaction of iodine with sulfur-containing compounds. One common method is to dissolve iodine in an organic solvent and then add a sulfur compound under controlled conditions to form the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes but with more advanced equipment to ensure purity and consistency. The process involves the use of high-purity reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Sulfoiodol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a contrast agent and for its stability in different environments .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Sulfoiodol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Employed in studies involving sulfur metabolism and iodine uptake.
Medicine: Primarily used as a contrast agent in radiographic imaging, particularly in bronchography.
Industry: Utilized in the production of other iodine and sulfur-containing compounds.
Mechanism of Action
The mechanism of action of sulfoiodol involves its ability to absorb X-rays, making it visible on radiographic images. The iodine atoms in this compound are responsible for this property, as they have a high atomic number, which enhances the contrast in imaging. The sulfur component helps in stabilizing the compound and improving its solubility in organic solvents .
Comparison with Similar Compounds
Similar Compounds
Lipiodol: Another iodine-containing contrast agent used in medical imaging.
Sulfathiazole: A sulfur-containing compound used in combination with iodine for similar applications.
Uniqueness
Sulfoiodol is unique due to its specific combination of iodine and sulfur, which provides optimal properties for use as a contrast agent. Its stability, solubility, and ability to enhance radiographic images make it a preferred choice in certain medical procedures .
Conclusion
This compound is a versatile compound with significant applications in medical imaging and scientific research. Its unique properties, derived from the combination of iodine and sulfur, make it an essential tool in various fields.
Properties
CAS No. |
65256-14-6 |
|---|---|
Molecular Formula |
C4H4IO3S- |
Molecular Weight |
259.04 g/mol |
InChI |
InChI=1S/C4H4IO3S/c6-9(7,8)4-2-1-3-5-4/h1-3H,(H,6,7,8)/q-1 |
InChI Key |
LYHMYDPLSSYXIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[I-]C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)
![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
